molecular formula C7H6FNO3 B6253972 2-fluoro-3-methyl-4-nitrophenol CAS No. 954414-26-7

2-fluoro-3-methyl-4-nitrophenol

Cat. No. B6253972
CAS RN: 954414-26-7
M. Wt: 171.1
InChI Key:
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Description

2-Fluoro-4-nitrophenol is a derivative of m-fluoronitrobenzene . It’s a compound that has a nitro group and a fluoro group attached to a phenol group .


Synthesis Analysis

The synthesis of 2-fluoro-3-nitrobenzoic acid, a similar compound, involves several steps starting from o-methylphenol. The process includes nitration reaction, hydroxyl chlorination, fluorination reaction, and finally oxidation of methyl under the action of an oxidant . Another synthesis method involves the use of sodium hydride in dimethyl sulfoxide at 70° C .


Molecular Structure Analysis

The molecular structure of 2-fluoro-4-nitrophenol has been studied using X-ray diffraction technique . The molecular formula is C6H4FNO3 . The InChI code is 1S/C6H4FNO3/c7-5-3-4 (8 (10)11)1-2-6 (5)9/h1-3,9H .


Chemical Reactions Analysis

2-Fluoro-4-nitrophenol is formed during iron (III) nitrate nonahydrate activated by tungstophosphoric acid cesium salt catalyzed nitration of 4-fluorophenol . It’s also known to react with hydrogenchloride in (2S)-N-methyl-1-phenylpropan-2-amine hydrate and dimethyl sulfoxide .


Physical And Chemical Properties Analysis

Nitro compounds are known for their high dipole moments, falling between 3.5D and 4.0D, depending on the nature of R . They have lower volatility compared to ketones of about the same molecular weight . The water solubility is low . The molecular weight of 2-fluoro-4-nitrophenol is 157.10 .

Scientific Research Applications

FMN has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and has been used to synthesize a variety of compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. FMN has also been used in the study of enzyme kinetics, protein folding, and other biochemical processes.

Mechanism of Action

The mechanism of action of FMN is not fully understood. However, it is believed to act as an electron transfer agent in biochemical processes. It is thought to be able to transfer electrons from one molecule to another, allowing for the transfer of energy between molecules. This makes it useful for a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
FMN has been found to have a variety of biochemical and physiological effects. It has been found to be an antioxidant, which can help protect cells from oxidative damage. It has also been found to be an anti-inflammatory agent, which can help reduce inflammation in the body. Additionally, FMN has been found to be an inhibitor of certain enzymes, which can help regulate biochemical processes in the body.

Advantages and Limitations for Lab Experiments

FMN has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its solubility in a variety of solvents, which makes it useful for various applications. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. One of the main limitations is that it is a relatively expensive reagent, making it unsuitable for large-scale experiments.

Future Directions

There are a number of potential future directions for the use of FMN in scientific research. One potential direction is to use it in the synthesis of novel compounds, such as pharmaceuticals, pesticides, and other chemicals. Additionally, it could be used in the study of enzyme kinetics, protein folding, and other biochemical processes. It could also be used to study the effects of oxidative damage and inflammation in the body. Finally, FMN could be used to develop new methods for synthesizing compounds and for improving existing methods.

Synthesis Methods

FMN can be synthesized through a variety of different methods. The most common method is the nitration of 2-fluoro-3-methylphenol. This is done by combining 2-fluoro-3-methylphenol with concentrated nitric acid and sulfuric acid. This reaction produces FMN and other byproducts. Other methods of synthesis include the nitration of 4-nitro-2-fluorophenol, the oxidation of 2-fluoro-3-methylaniline, and the oxidation of 2-fluoro-3-methylbenzaldehyde.

Safety and Hazards

Nitro compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can be harmful if swallowed, in contact with skin, or if inhaled . They are also known to cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-3-methyl-4-nitrophenol involves the introduction of a fluorine atom at the 2-position of phenol, followed by the introduction of a methyl group at the 3-position and a nitro group at the 4-position.", "Starting Materials": [ "Phenol", "Fluorine gas", "Methyl iodide", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of Phenol", "Phenol is nitrated using a mixture of nitric acid and sulfuric acid to yield 2-nitrophenol.", "Step 2: Diazotization of 2-nitrophenol", "2-nitrophenol is diazotized using sodium nitrite and hydrochloric acid to yield 2-nitrophenol diazonium chloride.", "Step 3: Fluorination of 2-nitrophenol diazonium chloride", "2-nitrophenol diazonium chloride is reacted with fluorine gas in the presence of sodium bicarbonate to yield 2-fluoro-2-nitrophenol.", "Step 4: Methylation of 2-fluoro-2-nitrophenol", "2-fluoro-2-nitrophenol is methylated using methyl iodide and sodium hydroxide to yield 2-fluoro-3-methyl-2-nitrophenol.", "Step 5: Reduction of 2-fluoro-3-methyl-2-nitrophenol", "2-fluoro-3-methyl-2-nitrophenol is reduced using a reducing agent such as iron and hydrochloric acid to yield 2-fluoro-3-methyl-4-nitrophenol.", "Step 6: Purification of 2-fluoro-3-methyl-4-nitrophenol", "2-fluoro-3-methyl-4-nitrophenol is purified using a solvent such as ethyl acetate and water." ] }

CAS RN

954414-26-7

Molecular Formula

C7H6FNO3

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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